
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used as a fluorescent probe, an inhibitor of protein kinase, and a ligand for metal ions.
科学研究应用
4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate has been extensively used in scientific research due to its fluorescent properties. It is commonly used as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as an inhibitor of protein kinase, which is an enzyme that plays a crucial role in cell signaling and regulation. Moreover, this compound has been used as a ligand for metal ions in coordination chemistry.
作用机制
The mechanism of action of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate as a fluorescent probe involves the chelation of metal ions, which results in the formation of a complex that emits fluorescence. As an inhibitor of protein kinase, this compound binds to the active site of the enzyme, preventing its activity. As a ligand for metal ions, it forms coordination complexes with metal ions, which can be used in various applications such as catalysis and drug delivery.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. It has been shown to inhibit the growth of cancer cells by targeting protein kinase activity. Moreover, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate in lab experiments include its high selectivity and sensitivity for metal ions, its ability to inhibit protein kinase activity, and its fluorescent properties. However, the limitations include its potential toxicity and the need for careful handling due to its reactive nature.
未来方向
There are several future directions for the research on 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate. One direction is to explore its potential applications in drug delivery systems and catalysis. Another direction is to investigate its neuroprotective effects in more detail and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies can be conducted to evaluate its potential toxicity and develop safer derivatives of this compound.
Conclusion:
In conclusion, this compound is a versatile compound that has gained significant attention in scientific research due to its potential applications in various fields. Its fluorescent properties, ability to inhibit protein kinase activity, and potential neuroprotective effects make it a promising compound for further research. However, its potential toxicity and reactive nature require careful handling and further studies to develop safer derivatives.
合成方法
The synthesis of 4-(1H-benzimidazol-2-yl)phenyl 4-chlorobenzoate involves the reaction between 4-chlorobenzoic acid and 4-(1H-benzimidazol-2-yl)phenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The product is then purified by column chromatography or recrystallization.
属性
IUPAC Name |
[4-(1H-benzimidazol-2-yl)phenyl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-15-9-5-14(6-10-15)20(24)25-16-11-7-13(8-12-16)19-22-17-3-1-2-4-18(17)23-19/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDWTAFENCKWEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

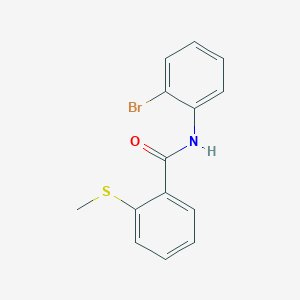
![N-[2-(3-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5866783.png)
![3-[(1-benzyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B5866804.png)
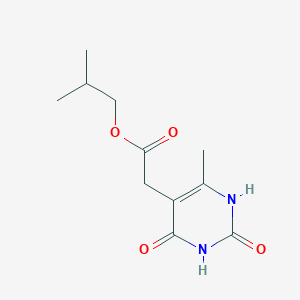
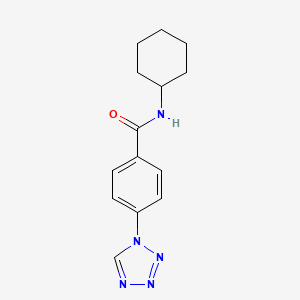
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-methyl-1-piperazinyl)thiourea](/img/structure/B5866840.png)
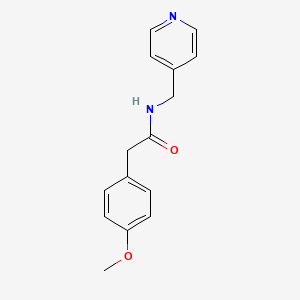
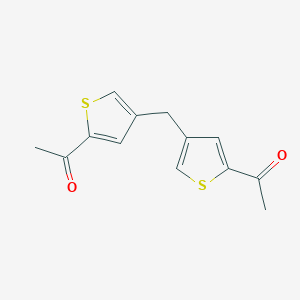
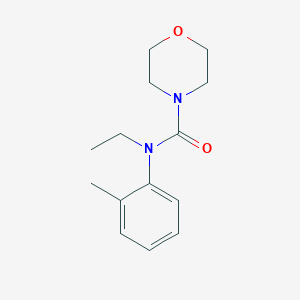
![ethyl [2-({[(4-chlorophenyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5866874.png)

![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide](/img/structure/B5866897.png)
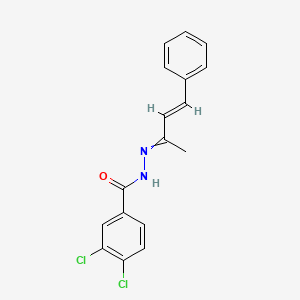
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)